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Compound of Interest

Compound Name: 6-methyl-7-nitro-1H-indazole

Cat. No.: B1270186 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 6-methyl-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry

and drug discovery. Due to the limited availability of a complete, experimentally verified dataset

in publicly accessible literature, this guide presents a combination of key identifiers and

predicted spectroscopic data based on the analysis of closely related analogues. Detailed

experimental protocols for obtaining and verifying this data are also provided to facilitate further

research and validation.

Compound Identification
Identifier Value

IUPAC Name 6-methyl-7-nitro-1H-indazole

Molecular Formula C₈H₇N₃O₂[1][2]

Molecular Weight 177.16 g/mol [1][2]

CAS Number 717881-06-6[1][2]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 6-methyl-7-nitro-1H-
indazole. These predictions are derived from the known spectral properties of similar
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substituted indazoles, such as 6-nitro-1H-indazole and other methylated and nitrated indazole

derivatives.[3][4][5][6][7]

Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the

methyl group protons, and the N-H proton of the indazole ring. The electron-withdrawing nitro

group at position 7 is expected to cause a downfield shift for the adjacent proton at position 6.

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-3 ~8.1 - 8.3 s

H-4 ~7.8 - 8.0 d

H-5 ~7.2 - 7.4 d

CH₃ (at C6) ~2.5 - 2.7 s

NH (at N1) ~13.0 - 14.0 br s

Predicted in DMSO-d₆

Predicted ¹³C NMR Data
The positions of the carbon signals in the ¹³C NMR spectrum are influenced by the substituents

on the indazole ring. The carbon atom attached to the nitro group (C-7) and the carbon bearing

the methyl group (C-6) are expected to have characteristic chemical shifts.
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Carbon Predicted Chemical Shift (δ, ppm)

C-3 ~135 - 137

C-3a ~140 - 142

C-4 ~120 - 122

C-5 ~118 - 120

C-6 ~125 - 127

C-7 ~148 - 150

C-7a ~128 - 130

CH₃ ~15 - 17

Predicted in DMSO-d₆

Predicted FT-IR Data
The FT-IR spectrum is expected to show characteristic absorption bands for the N-H and C-H

stretching vibrations, as well as strong absorptions corresponding to the nitro group.

Functional Group Predicted Wavenumber (cm⁻¹)

N-H Stretch 3300 - 3400 (broad)

C-H Aromatic Stretch ~3100

C-H Aliphatic Stretch ~2950

C=C Aromatic Stretch ~1600, 1480

NO₂ Asymmetric Stretch ~1530

NO₂ Symmetric Stretch ~1350

Predicted Mass Spectrometry Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 6-
methyl-7-nitro-1H-indazole, the molecular ion peak is expected at m/z 177.
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Parameter Predicted Value

Molecular Ion [M]⁺ m/z 177

Major Fragments Loss of NO₂, loss of HCN

Experimental Protocols
To obtain definitive spectroscopic data for 6-methyl-7-nitro-1H-indazole, the following

experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Reference the chemical shifts to the residual solvent peak.

Analyze the chemical shifts, coupling constants (J values), and multiplicities.

¹³C NMR Acquisition:

Acquire a proton-decoupled spectrum.

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry

potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance

(ATR) can be used with the solid sample directly.

Instrumentation: An FT-IR spectrometer.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g.,

Electrospray Ionization - ESI, or Electron Ionization - EI).

Data Acquisition:

For ESI, infuse the sample solution into the source.

For EI, a direct insertion probe may be used.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental

composition.[3]

Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a

synthesized compound like 6-methyl-7-nitro-1H-indazole.
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Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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